1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)urea
Overview
Description
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two naphthalene rings connected through a urea linkage, with one of the naphthalene rings further substituted with an ethoxy group. The molecular formula of this compound is C23H20N2O2, and it has a molecular weight of 356.42 g/mol .
Preparation Methods
The synthesis of 1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)urea typically involves the reaction of 1-naphthylamine with 2-naphthalen-1-yloxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography .
Chemical Reactions Analysis
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its potential anti-cancer properties.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)urea can be compared with other similar compounds, such as:
1-Naphthalen-1-yl-3-(4-pentyl-phenyl)-urea: This compound has a similar urea linkage but with different substituents on the naphthalene ring, leading to variations in its chemical and biological properties.
1-Naphthalen-1-yl-3-pyridin-2-yl-urea:
1-(Naphthalen-2-yl)ethan-1-one: This compound has a ketone functional group instead of a urea linkage, resulting in different chemical behavior and uses.
Properties
IUPAC Name |
1-naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-23(25-21-13-5-9-17-7-1-3-11-19(17)21)24-15-16-27-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2,(H2,24,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZELLDVTCCIDCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCOC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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